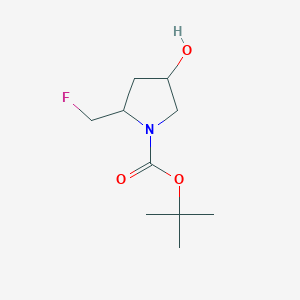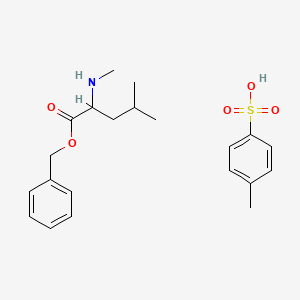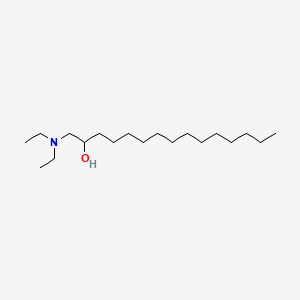![molecular formula C12H11F3N2O2 B15155561 Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B15155561.png)
Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. The presence of the trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
科学的研究の応用
Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .
類似化合物との比較
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: This compound shares the trifluoromethyl group and imidazole core but differs in its ionic nature and applications.
Trifluoromethylated benzimidazoles: These compounds have similar structures but may vary in the position of the trifluoromethyl group and other substituents.
Uniqueness: Ethyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C12H11F3N2O2 |
|---|---|
分子量 |
272.22 g/mol |
IUPAC名 |
ethyl 3-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylate |
InChI |
InChI=1S/C12H11F3N2O2/c1-3-19-10(18)7-5-4-6-8-9(7)17(2)11(16-8)12(13,14)15/h4-6H,3H2,1-2H3 |
InChIキー |
HCSGLSOMGLGEOI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=C(N2C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane](/img/structure/B15155480.png)
![Ethyl 3-{[(4-ethylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155499.png)
![2-iodo-4-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B15155506.png)
![Ethyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155508.png)

![Tert-butyl 4-hydroxy-2-({1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B15155519.png)
![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B15155522.png)
![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B15155530.png)
![N-[10,16-bis(3,5-dimethylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B15155537.png)
![Methyl 3-[(3-methylbutanoyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155541.png)
![1-{2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155545.png)


![{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B15155560.png)
